molecular formula C9H8N4S2 B8594937 (5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea CAS No. 66181-18-8

(5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea

Cat. No.: B8594937
CAS No.: 66181-18-8
M. Wt: 236.3 g/mol
InChI Key: VRETXIYBEQMSJM-UHFFFAOYSA-N
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Description

(5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the thiourea group in this compound adds to its chemical versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-amine with an appropriate isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The reaction can be represented as follows:

5-Phenyl-1,3,4-thiadiazole-2-amine+IsothiocyanateThis compound\text{5-Phenyl-1,3,4-thiadiazole-2-amine} + \text{Isothiocyanate} \rightarrow \text{this compound} 5-Phenyl-1,3,4-thiadiazole-2-amine+Isothiocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfonyl derivatives of this compound.

    Reduction: Reduced forms of the thiadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its biological activities.

    Industry: Used in the development of corrosion inhibitors and other industrial applications.

Mechanism of Action

The mechanism of action of (5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anticancer properties could be due to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Phenyl-1,3,4-thiadiazol-2-yl)urea: Similar structure but with a urea group instead of thiourea.

    N-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine: Contains a guanidine group instead of thiourea.

    N-(5-Phenyl-1,3,4-thiadiazol-2-yl)carbamate: Contains a carbamate group instead of thiourea.

Uniqueness

(5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties

Properties

CAS No.

66181-18-8

Molecular Formula

C9H8N4S2

Molecular Weight

236.3 g/mol

IUPAC Name

(5-phenyl-1,3,4-thiadiazol-2-yl)thiourea

InChI

InChI=1S/C9H8N4S2/c10-8(14)11-9-13-12-7(15-9)6-4-2-1-3-5-6/h1-5H,(H3,10,11,13,14)

InChI Key

VRETXIYBEQMSJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.0 g of the crude mixture with N-(5-phenyl-1,3,4-thiadiazole-2-yl)-1H-imidazole-1-carbothioamide was combined with 0.536 g (6.96 mmol) ammonium acetate in 4 ml ethanol. The reaction mixture was heated in the microwave (at 100 Watt) for 30 minutes at 90° C. After completion of the reaction, the solvent was distilled off under vacuum, and water was added to the residue formed. After extraction with CH2Cl2 and drying of the organic phase with magnesium sulfate, the product crystallized out of the organic solvent and, after filtration, was washed with diethylether. 0.52 g of the N-(5-phenyl-1,3,4-thiadiazole-2-yl)thiourea was obtained.
[Compound]
Name
crude mixture
Quantity
1 g
Type
reactant
Reaction Step One
Name
N-(5-phenyl-1,3,4-thiadiazole-2-yl)-1H-imidazole-1-carbothioamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.536 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

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